ABT-510 acetate

Description

Properties

CAS No. |

442526-87-6 |

|---|---|

Molecular Formula |

C48H87N13O13 |

Molecular Weight |

1054.3 g/mol |

IUPAC Name |

acetic acid;(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2R,3S)-2-[[(2S)-2-[[2-[[2-[acetyl(methyl)amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]pentanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-ethylpyrrolidine-2-carboxamide |

InChI |

InChI=1S/C46H83N13O11.C2H4O2/c1-12-18-30(39(64)55-36(26(7)13-2)42(67)53-31(19-16-21-50-46(47)48)45(70)59-22-17-20-32(59)40(65)49-15-4)52-44(69)38(28(9)60)57-43(68)37(27(8)14-3)56-41(66)35(25(5)6)54-33(62)23-51-34(63)24-58(11)29(10)61;1-2(3)4/h25-28,30-32,35-38,60H,12-24H2,1-11H3,(H,49,65)(H,51,63)(H,52,69)(H,53,67)(H,54,62)(H,55,64)(H,56,66)(H,57,68)(H4,47,48,50);1H3,(H,3,4)/t26-,27-,28+,30-,31-,32-,35-,36-,37+,38-;/m0./s1 |

InChI Key |

VNYUZURIJSGETB-WVDYPPGZSA-N |

Isomeric SMILES |

CCC[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@@H]([C@@H](C)CC)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)CN(C)C(=O)C.CC(=O)O |

Canonical SMILES |

CCCC(C(=O)NC(C(C)CC)C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC)NC(=O)C(C(C)O)NC(=O)C(C(C)CC)NC(=O)C(C(C)C)NC(=O)CNC(=O)CN(C)C(=O)C.CC(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

ABT-510 acetate; ABT 510 acetate; ABT510 acetate; |

Origin of Product |

United States |

Foundational & Exploratory

ABT-510 Acetate: A Deep Dive into its Anti-Angiogenic Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ABT-510 acetate is a synthetic nonapeptide analog of thrombospondin-1 (TSP-1), a potent endogenous inhibitor of angiogenesis.[1][2] Developed as a promising anti-cancer agent, ABT-510 mimics the anti-angiogenic activity of TSP-1 by primarily targeting the CD36 receptor on microvascular endothelial cells.[2][3] This interaction initiates a cascade of intracellular events culminating in the inhibition of endothelial cell migration, proliferation, and the induction of apoptosis, thereby restricting tumor growth by cutting off its blood supply.[2] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.

Core Mechanism of Action: Targeting the CD36 Receptor

The primary mechanism of action of ABT-510 revolves around its function as a TSP-1 mimetic, specifically targeting the CD36 receptor, a transmembrane glycoprotein expressed on various cell types, including microvascular endothelial cells. Binding of ABT-510 to CD36 initiates a signaling cascade that ultimately leads to the apoptosis of these endothelial cells, a critical step in halting the formation of new blood vessels that tumors rely on for growth and metastasis.

The apoptotic signaling cascade is multifaceted. One key pathway involves the activation of a caspase-8-dependent mechanism. Furthermore, the interaction between ABT-510 and CD36 leads to the upregulation of Fas ligand (FasL) and the activation of the Fas/FasL death receptor pathway. This engagement triggers a downstream cascade involving the Src-family kinase Fyn, p38 mitogen-activated protein kinase (MAPK), and ultimately the activation of executioner caspases like caspase-3, leading to programmed cell death.

Beyond inducing apoptosis, ABT-510 also exerts its anti-angiogenic effects by inhibiting the migration and proliferation of endothelial cells stimulated by various pro-angiogenic growth factors, including Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF).

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity and pharmacokinetics of ABT-510.

| Parameter | Value | Cell Line/Model | Reference |

| In Vitro Apoptosis Induction | |||

| Apoptosis Induction Conc. | 1, 5, 10, 20, 50 nM (at 24h) | ID8 murine ovarian cancer cells | |

| Apoptosis Induction Conc. | 50 nM (at 24h) | SKOV3, OVCAR3, CAOV3 human epithelial cancer cells | |

| Receptor Binding | |||

| Saturable Binding Conc. | 0.02 - 20 nM | Human Microvascular Endothelial Cells (HMVEC) | |

| Pharmacokinetics | |||

| Elimination Half-life | 0.7 hours | Dogs |

Key Experimental Protocols

In Vivo Matrigel Plug Angiogenesis Assay

This assay is a standard in vivo method to quantify angiogenesis.

Protocol:

-

Preparation of Matrigel: Thaw Growth Factor Reduced Matrigel on ice at 4°C overnight.

-

Incorporation of Test Substance: Mix this compound at the desired concentration with the liquid Matrigel on ice. A pro-angiogenic factor like bFGF or VEGF can be included to stimulate angiogenesis. A vehicle control (e.g., PBS) should be used for the control group.

-

Injection: Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of mice (e.g., C57BL/6 or athymic nude mice). The Matrigel will form a solid plug at body temperature.

-

Incubation Period: Allow the Matrigel plug to remain in the mice for a predetermined period, typically 7-14 days, to allow for vascularization.

-

Plug Excision and Analysis: After the incubation period, euthanize the mice and carefully excise the Matrigel plugs.

-

Quantification of Angiogenesis:

-

Hemoglobin Content: Homogenize the plugs and measure the hemoglobin content using a Drabkin assay, which correlates with the extent of blood vessel formation.

-

Immunohistochemistry: Fix the plugs in formalin, embed in paraffin, and section. Stain the sections with an endothelial cell-specific marker, such as anti-CD31 antibody, to visualize the microvessels. Quantify the microvessel density (MVD) by counting the number of stained vessels per unit area using microscopy and image analysis software.

-

Endothelial Cell Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells.

Protocol:

-

Cell Culture and Treatment: Culture human microvascular endothelial cells (HMVEC) or other relevant endothelial cell lines in appropriate media. Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24 hours). Include an untreated control group.

-

Cell Harvesting: Gently detach the adherent cells using a non-enzymatic cell dissociation solution. Collect both the detached and adherent cells by centrifugation.

-

Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by ABT-510.

Visualizing the Mechanism and Workflow

Signaling Pathway of this compound

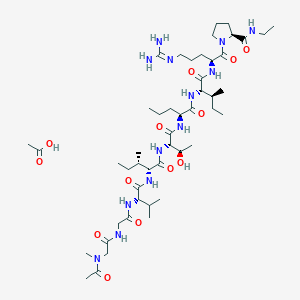

Caption: this compound signaling pathway leading to endothelial cell apoptosis.

Experimental Workflow for In Vivo Matrigel Plug Assay

Caption: Workflow for assessing the anti-angiogenic effect of ABT-510 in vivo.

Logical Relationship of ABT-510's Anti-Angiogenic Effects

Caption: Logical flow of ABT-510's anti-angiogenic mechanism of action.

References

ABT-510: A Thrombospondin-1 Mimetic Peptide for Anti-Angiogenic Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

ABT-510 is a synthetic nonapeptide analogue of thrombospondin-1 (TSP-1), a potent endogenous inhibitor of angiogenesis. Developed to mimic the anti-angiogenic activity of the native protein while offering an improved pharmacokinetic profile, ABT-510 has been investigated as a therapeutic agent in various oncological settings. This document provides a comprehensive technical overview of ABT-510, including its mechanism of action, key experimental data from preclinical and clinical studies, and detailed protocols for relevant assays. The core of ABT-510's function lies in its ability to bind to the CD36 receptor on endothelial cells, initiating a signaling cascade that leads to the inhibition of angiogenesis and induction of apoptosis. This guide is intended to serve as a valuable resource for researchers and professionals in the field of drug development.

Mechanism of Action

ABT-510 exerts its anti-angiogenic effects primarily through its interaction with the CD36 receptor, also known as platelet glycoprotein IV. This interaction mimics the function of the type 1 repeat (TSR) domain of thrombospondin-1. The binding of ABT-510 to CD36 on microvascular endothelial cells triggers a cascade of intracellular events that ultimately inhibit cell proliferation, migration, and tube formation, and induce programmed cell death (apoptosis).

Signaling Pathways

The binding of ABT-510 to CD36 initiates a complex signaling network. A key mechanism involves the recruitment of the Src homology 2 domain-containing protein tyrosine phosphatase (SHP-1) to the vascular endothelial growth factor receptor 2 (VEGFR2) signaling complex. This leads to the dephosphorylation and inactivation of VEGFR2, thereby antagonizing the pro-angiogenic signals mediated by VEGF.

Furthermore, the ABT-510/CD36 interaction activates a pro-apoptotic pathway involving the upregulation of Fas Ligand (FasL). This leads to the activation of the extrinsic apoptosis pathway, mediated by caspase-8. Downstream of CD36, activation of Src family kinases, c-Jun N-terminal kinase (JNK), and p38 mitogen-activated protein kinase (MAPK) has also been implicated in the pro-apoptotic signaling cascade.

Quantitative Data Presentation

Preclinical Activity of ABT-510

| Assay Type | Cell Line/Model | Concentration/Dose | Effect | Reference |

| Apoptosis Induction | ID8 (murine ovarian cancer) | 1, 5, 10, 20, 50 nM (24h) | Induces apoptosis | [1] |

| Apoptosis Induction | SKOV3, OVCAR3, CAOV3 (human ovarian cancer) | 50 nM (24h) | Increases apoptosis | [1] |

| Endothelial Cell Migration | Human Microvascular Endothelial Cells (HMVEC) | Not specified | 30-fold less active than ABT-526 | [2] |

| Endothelial Tube Formation | Human Microvascular Endothelial Cells (HMVEC) | Not specified | 20-fold more active than ABT-526 | [2] |

| In vivo Tumor Growth | Murine Lewis Lung Carcinoma | Not specified | Inhibited tumor growth | [2] |

| In vivo Tumor Growth | Human Malignant Astrocytoma (in nude mice) | Daily administration (days 7-19) | Significantly inhibited tumor growth; 3-fold increase in apoptotic MvEC | |

| In vivo Tumor Growth | Epithelial Ovarian Cancer (syngeneic mouse model) | 100 mg/kg i.p. daily for 90 days | Significant reduction in tumor size, ascites, and secondary lesions |

Preclinical Pharmacokinetics of ABT-510

| Species | Route of Administration | Dose | Elimination Half-life (t½) | Key Findings | Reference |

| Dog | Not specified | Not specified | 0.7 hours | Slower clearance compared to ABT-526 | |

| Monkey | Not specified | Not specified | Not specified | Slower clearance compared to ABT-526 |

Clinical Trial Data for ABT-510

| Cancer Type | Phase | Treatment Regimen | Number of Patients | Key Outcomes | Reference |

| Advanced Solid Tumors | I | 20, 50, 100 mg QD or 10, 25, 50 mg BID | 49 | MTD not reached. 1 PR; 42% stable disease ≥3 months. 6-month PFS: 6%. | |

| Newly Diagnosed Glioblastoma | I | 20, 50, 100, 200 mg/day with temozolomide and radiotherapy | 23 | MTD not defined. Median TTP: 45.9 weeks; Median OS: 64.4 weeks. | |

| Advanced Renal Cell Carcinoma | II | 10 mg BID or 100 mg BID | 103 | ORR: 4% (10mg), 2 unconfirmed PRs (100mg). Median PFS: 4.2 mo (10mg), 3.3 mo (100mg). Median OS: 27.8 mo (10mg), 26.1 mo (100mg). | |

| Advanced Soft Tissue Sarcoma | II | 20 mg QD or 100 mg BID | 88 | No confirmed PRs. 6-month PFS rate: 34.4% (with prior chemo), 35.0% (without prior chemo). | |

| Metastatic Melanoma | II | 100 mg BID | 21 | Study terminated early due to lack of efficacy (only 3/20 patients progression-free at 18 weeks). |

Experimental Protocols

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures in vitro, a key step in angiogenesis.

Materials:

-

Basement membrane extract (e.g., Matrigel®)

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium

-

24-well or 96-well plates

-

ABT-510 or other test compounds

-

Calcein AM (for fluorescent visualization)

-

Inverted microscope with a camera

Procedure:

-

Thaw basement membrane extract on ice overnight at 4°C.

-

Coat the wells of a pre-chilled 24-well or 96-well plate with a thin layer of the basement membrane extract.

-

Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.

-

Harvest HUVECs and resuspend them in endothelial cell growth medium containing the desired concentration of ABT-510 or control vehicle.

-

Seed the HUVECs onto the solidified matrix.

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

-

(Optional) For fluorescent imaging, incubate the cells with Calcein AM for 30 minutes.

-

Visualize and capture images of the tube-like structures using an inverted microscope.

-

Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software.

In Vivo Matrigel Plug Assay

This assay evaluates the effect of test compounds on angiogenesis in a living organism.

Materials:

-

Growth factor-reduced Matrigel®

-

Pro-angiogenic factors (e.g., bFGF, VEGF)

-

ABT-510 or other test compounds

-

Mice (e.g., C57BL/6 or nude mice)

-

Syringes and needles

-

Hemoglobin assay kit (e.g., Drabkin's reagent) or anti-CD31 antibody for immunohistochemistry

Procedure:

-

Thaw Matrigel on ice.

-

Mix the liquid Matrigel with pro-angiogenic factors and ABT-510 or control vehicle. Keep the mixture on ice.

-

Inject the Matrigel mixture subcutaneously into the flank of the mice. The Matrigel will form a solid plug at body temperature.

-

After a defined period (e.g., 7-14 days), euthanize the mice and excise the Matrigel plugs.

-

Quantify angiogenesis by:

-

Hemoglobin content: Homogenize the plugs and measure the hemoglobin concentration, which is proportional to the extent of vascularization.

-

Immunohistochemistry: Fix, embed, and section the plugs. Stain the sections with an antibody against an endothelial cell marker (e.g., CD31) and quantify the microvessel density.

-

TUNEL Assay for Apoptosis Detection in Tumor Tissue

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

-

Formalin-fixed, paraffin-embedded tumor tissue sections

-

Proteinase K

-

TdT (Terminal deoxynucleotidyl transferase) enzyme

-

Biotin- or fluorescently-labeled dUTP

-

Streptavidin-HRP and DAB (for chromogenic detection) or fluorescent-labeled streptavidin

-

Counterstain (e.g., hematoxylin or DAPI)

-

Microscope

Procedure:

-

Deparaffinize and rehydrate the tissue sections.

-

Perform antigen retrieval if necessary.

-

Permeabilize the tissue by incubating with Proteinase K.

-

Incubate the sections with the TdT enzyme and labeled dUTP to allow the labeling of free 3'-OH DNA ends.

-

For indirect detection, incubate with streptavidin-HRP followed by the DAB substrate to produce a colored precipitate at the site of apoptosis. For direct detection, use a fluorescently labeled dUTP.

-

Counterstain the sections to visualize the nuclei.

-

Mount the slides and visualize under a microscope.

-

Quantify the apoptotic index by counting the number of TUNEL-positive cells relative to the total number of cells in a given area.

Conclusion

ABT-510, as a thrombospondin-1 mimetic peptide, has demonstrated clear anti-angiogenic and pro-apoptotic activities in a range of preclinical models. Its mechanism of action, centered on the CD36 receptor, offers a distinct approach to cancer therapy compared to agents that target pro-angiogenic growth factors directly. While clinical trials have shown a favorable safety profile, the efficacy of ABT-510 as a monotherapy has been modest in several advanced cancers. The relatively short half-life of the peptide may contribute to these outcomes. Future research may focus on the development of next-generation TSP-1 mimetics with improved pharmacokinetic properties or the use of ABT-510 in combination with other therapeutic modalities to enhance its anti-tumor effects. This technical guide provides a solid foundation for researchers and clinicians interested in further exploring the potential of ABT-510 and other TSP-1 mimetics in oncology.

References

- 1. Exploration of the African green monkey as a preclinical pharmacokinetic model: intravenous pharmacokinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thrombospondin-1 mimetic peptide inhibitors of angiogenesis and tumor growth: design, synthesis, and optimization of pharmacokinetics and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Anti-Angiogenic Potential of ABT-510 Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABT-510 acetate, a synthetic nonapeptide analog of thrombospondin-1 (TSP-1), has emerged as a significant agent in the field of anti-angiogenic cancer therapy.[1][2] As a mimetic of the endogenous angiogenesis inhibitor TSP-1, ABT-510 selectively targets the CD36 receptor on microvascular endothelial cells, initiating a cascade of events that ultimately leads to the inhibition of new blood vessel formation and tumor growth.[3][4] This technical guide provides an in-depth overview of the anti-angiogenic properties of this compound, focusing on its mechanism of action, supported by quantitative data from preclinical and clinical studies, and detailed experimental protocols for its evaluation.

Mechanism of Action: Targeting the CD36 Receptor

ABT-510 exerts its anti-angiogenic effects primarily through its interaction with the CD36 receptor, a transmembrane glycoprotein expressed on the surface of microvascular endothelial cells.[3] This binding mimics the action of the natural TSP-1 protein and triggers a signaling pathway that induces apoptosis (programmed cell death) in these cells.

The key steps in the ABT-510-mediated anti-angiogenic signaling pathway are:

-

Binding to CD36: ABT-510 binds to the CD36 receptor on endothelial cells.

-

Activation of Downstream Kinases: This binding event leads to the activation of the Src family kinase p59fyn and subsequently the p38 mitogen-activated protein kinase (MAPK).

-

Induction of Apoptosis: The activation of this kinase cascade culminates in the activation of caspase-3, a key executioner of apoptosis. Furthermore, evidence suggests the involvement of a caspase-8-dependent mechanism, indicating a potential link to the extrinsic apoptosis pathway. The upregulation of Fas and Fas Ligand (FasL) has also been observed, further supporting the induction of apoptosis.

This targeted induction of apoptosis in the tumor vasculature effectively chokes off the blood supply essential for tumor growth and survival.

Signaling Pathway and Experimental Workflow Diagrams

Quantitative Data Summary

The anti-angiogenic efficacy of ABT-510 has been quantified in numerous preclinical and clinical studies. The following tables summarize key findings.

Preclinical Studies

| Cancer Model | Animal Model | Key Findings | Reference(s) |

| Malignant Glioma | Athymic Nude Mice | Daily administration of ABT-510 resulted in a significant inhibition of tumor growth. A 3-fold increase in apoptotic microvascular endothelial cells (MvECs) was observed in treated tumors. | |

| Epithelial Ovarian Cancer | Orthotopic, Syngeneic Mouse Model | ABT-510 treatment (100 mg/kg) led to a significant reduction in tumor size, ascites fluid volume, and secondary lesion dissemination. It also caused vascular remodeling with smaller diameter vessels. | |

| Epithelial Ovarian Cancer | Syngeneic Mouse Model | Combined treatment with ABT-510 (100 mg/kg/day) and cisplatin or paclitaxel resulted in a significant increase in tumor cell and endothelial cell apoptosis, and a decrease in ovarian tumor size. |

Clinical and Preclinical (Canine) Studies

| Study Type | Cancer Type | Key Findings | Reference(s) |

| Phase II Clinical Trial | Metastatic Melanoma | At a dose of 100 mg twice daily, ABT-510 did not demonstrate significant clinical efficacy as a single agent. Only 3 out of 20 patients were progression-free at 18 weeks. However, decreases in peripheral blood VEGF-A and VEGF-C levels were detected. | |

| Preclinical Study | Soft Tissue Sarcoma (Dogs) | Antitumor activity (partial and minimal responses) was observed in 23% of dogs treated for >28 days. Responses were more frequent with the ABT-898 formulation (32%) compared to ABT-510 (6%). | |

| Phase I Clinical Trial | Advanced Cancers | ABT-510 was well-tolerated at doses up to 100 mg/day. Approximately 42% of patients had stable disease for ≥3 months. | |

| Phase I Clinical Trial | Newly Diagnosed Glioblastoma | Concurrent administration of ABT-510 (up to 200 mg/d) with temozolomide and radiotherapy was well-tolerated. The median time to tumor progression was 45.9 weeks, and the median overall survival was 64.4 weeks. |

Detailed Experimental Protocols

The following are representative protocols for key experiments used to evaluate the anti-angiogenic properties of ABT-510.

In Vitro Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures in vitro, a hallmark of angiogenesis.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs) or other relevant microvascular endothelial cells.

-

Endothelial cell growth medium.

-

Basement membrane matrix (e.g., Matrigel®).

-

This compound, dissolved in a suitable vehicle (e.g., PBS).

-

24-well or 96-well plates.

-

Inverted microscope with imaging capabilities.

Protocol:

-

Plate Coating: Thaw the basement membrane matrix on ice. Pipette a thin layer (e.g., 50-100 µL for a 96-well plate) into each well. Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.

-

Cell Preparation: Culture endothelial cells to sub-confluency. Harvest the cells using trypsin and resuspend them in endothelial cell growth medium at a desired density (e.g., 1-2 x 10^4 cells/well for a 96-well plate).

-

Treatment: Prepare different concentrations of this compound in the cell suspension. Include a vehicle-only control.

-

Seeding: Gently add the cell suspension containing the respective treatments onto the solidified matrix in each well.

-

Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

-

Visualization and Quantification: Observe the formation of tube-like structures using an inverted microscope. Capture images at regular intervals. Quantify the extent of tube formation by measuring parameters such as the number of branch points, total tube length, or the number of enclosed loops using image analysis software.

In Vivo Tumor Xenograft Model and Microvessel Density Analysis

This model evaluates the in vivo efficacy of ABT-510 in inhibiting tumor growth and angiogenesis.

Materials:

-

Immunocompromised mice (e.g., athymic nude or SCID mice).

-

Cancer cell line of interest (e.g., U87MG glioma cells, ID8 ovarian cancer cells).

-

Matrigel® (optional, for co-injection with cells).

-

This compound, formulated for subcutaneous or intraperitoneal injection.

-

Calipers for tumor measurement.

-

Reagents for immunohistochemistry (e.g., anti-CD31 antibody for endothelial cell staining).

-

Microscope with image analysis software.

Protocol:

-

Tumor Cell Implantation: Subcutaneously or orthotopically inject a suspension of tumor cells (e.g., 1-5 x 10^6 cells) into the mice. For subcutaneous models, cells are often mixed with Matrigel to enhance tumor take.

-

Tumor Growth and Treatment Initiation: Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³). Randomize mice into treatment and control groups.

-

ABT-510 Administration: Administer this compound at the desired dose and schedule (e.g., 100 mg/kg daily via intraperitoneal injection). The control group receives vehicle injections.

-

Tumor Volume Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (length x width²) / 2.

-

Tissue Collection and Processing: At the end of the study, euthanize the mice and excise the tumors. Fix the tumors in formalin and embed them in paraffin for histological analysis.

-

Microvessel Density (MVD) Quantification:

-

Perform immunohistochemistry on tumor sections using an endothelial cell marker such as anti-CD31.

-

Identify "hot spots" of high vascularity within the tumor at low magnification.

-

At a higher magnification (e.g., 200x), count the number of individual microvessels in several fields within these hot spots.

-

Calculate the average MVD, expressed as the number of microvessels per unit area (e.g., mm²).

-

Conclusion

This compound demonstrates clear anti-angiogenic properties by targeting the CD36 receptor on endothelial cells and inducing apoptosis. Preclinical studies have consistently shown its efficacy in inhibiting tumor growth and vascularization in various cancer models. While clinical trials in humans have yielded mixed results, with limited single-agent efficacy in some advanced cancers, the compound has shown a favorable safety profile and potential for synergistic effects when combined with chemotherapy and radiotherapy. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of ABT-510 and other TSP-1 mimetic peptides as potential anti-cancer therapeutics. Further research is warranted to optimize dosing strategies and identify patient populations most likely to benefit from this targeted anti-angiogenic approach.

References

- 1. ascopubs.org [ascopubs.org]

- 2. A phase II study of ABT-510 (thrombospondin-1 analog) for the treatment of metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ABT-510, a modified type 1 repeat peptide of thrombospondin, inhibits malignant glioma growth in vivo by inhibiting angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CD36 tango in cancer: signaling pathways and functions [thno.org]

ABT-510 Acetate: A Technical Guide to its Pro-Apoptotic Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

ABT-510 acetate, a synthetic nonapeptide mimetic of the anti-angiogenic protein thrombospondin-1 (TSP-1), has demonstrated potent pro-apoptotic and anti-tumorigenic properties in a variety of preclinical models. This technical guide provides an in-depth exploration of the molecular mechanisms by which ABT-510 induces programmed cell death. It details the key signaling pathways initiated upon its interaction with the CD36 receptor, leading to the activation of the extrinsic and intrinsic apoptotic cascades. This document summarizes key quantitative data from various studies, offers detailed protocols for essential experimental assays, and provides visual representations of the signaling and experimental workflows to facilitate a comprehensive understanding of ABT-510's role in apoptosis induction.

Introduction

ABT-510 is a small peptide analogue of thrombospondin-1, a naturally occurring inhibitor of angiogenesis.[1][2][3][4] Its development was aimed at overcoming the limitations of using the large, multifunctional native TSP-1 protein as a therapeutic agent.[5] ABT-510 has been shown to significantly reduce tumor growth and burden in preclinical cancer models. A primary mechanism contributing to its anti-tumor efficacy is the induction of apoptosis in both tumor cells and endothelial cells, thereby targeting the tumor and its vascular supply. This guide will focus on the core apoptotic mechanisms of this compound.

Mechanism of Action: Induction of Apoptosis

ABT-510 primarily initiates apoptosis through its interaction with the cell surface receptor CD36. This binding event triggers a cascade of intracellular signals that converge to activate the cellular machinery of programmed cell death.

CD36-Mediated Signaling

The binding of ABT-510 to the CD36 receptor on endothelial and various tumor cells is a critical initiating step. This interaction leads to the recruitment and activation of the Src-family kinase Fyn. The activation of this pathway ultimately results in the upregulation of Fas ligand (FasL) on the cell surface.

Activation of the Extrinsic Apoptotic Pathway

The increased expression of FasL facilitates its binding to the Fas receptor (also known as CD95) on adjacent cells or on the same cell (autocrine/paracrine signaling). This engagement of the Fas receptor leads to the formation of the Death-Inducing Signaling Complex (DISC), which subsequently activates caspase-8. Activated caspase-8 then initiates a downstream caspase cascade, leading to the execution of apoptosis.

Inhibition of Pro-Survival Pathways

Concurrently with the activation of pro-apoptotic pathways, ABT-510 has been shown to inhibit key pro-survival signaling cascades. Treatment with ABT-510 leads to a decrease in the phosphorylation and activation of proteins in the Phosphatidylinositol 3-kinase (PI3K)/Akt and the p38 Mitogen-Activated Protein Kinase (MAPK) pathways. The downregulation of these pathways removes their anti-apoptotic signals, thereby sensitizing the cells to programmed cell death.

The Role of Caspases

The apoptotic signaling induced by ABT-510 converges on the activation of executioner caspases, such as caspase-3 and caspase-7. These proteases are responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.

Quantitative Data on ABT-510-Induced Apoptosis

The following tables summarize the quantitative effects of this compound on apoptosis and related endpoints as reported in various studies.

Table 1: In Vitro Efficacy of ABT-510 in Inducing Apoptosis

| Cell Line | Concentration Range | Duration of Treatment | Observed Effect | Citation |

| ID8 (murine ovarian cancer) | 1, 5, 10, 20, 50 nM | 24 hours | Significant increase in apoptosis. | |

| SKOV3, OVCAR3, CAOV3 (human ovarian cancer) | 50 nM | 24 hours | Increased incidence of apoptosis. | |

| Human Brain Microvascular Endothelial Cells (MvEC) | 25-100 nM | 18 hours | Dose-dependent induction of apoptosis. | |

| Human Umbilical Vein Endothelial Cells (HUVEC) & Human Aortic Vascular Smooth Muscle Cells (HAVSMC) | nM concentrations | 24 hours | Dose-dependent activation of caspase-3/7. |

Table 2: In Vivo Efficacy and Dosage of ABT-510

| Animal Model | Dosage | Treatment Duration | Key Findings | Citation |

| Orthotopic, syngeneic model of epithelial ovarian cancer (mice) | 100 mg/kg (i.p., daily) | 90 days | Significant reduction in tumor size and ascites; increased apoptotic tumor cells. | |

| Murine model of inflammatory bowel disease | 60 mg/kg (s.c. via osmotic minipumps, daily) | 7 days | Decreased angiogenesis and inflammation. | |

| Intracerebral malignant glioma model (mice) | Not specified | 7 to 19 days | Significantly higher number of apoptotic MvEC (3-fold). | |

| Combination therapy with cisplatin or paclitaxel in ovarian cancer model (mice) | 100 mg/kg/day | Not specified | Significant increase in tumor cell and tumor endothelial cell apoptosis. |

Detailed Experimental Protocols

The following are representative protocols for key assays used to study ABT-510-induced apoptosis. These protocols are based on standard laboratory procedures and information gleaned from the cited literature.

In Vitro Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC (or other fluorochrome conjugate)

-

Propidium Iodide (PI)

-

1X Annexin-binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in a 6-well plate and treat with desired concentrations of this compound for the specified duration. Include untreated controls.

-

Harvest cells, including both adherent and floating populations.

-

Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of approximately 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin-binding buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

Detection of DNA Fragmentation by TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

-

TUNEL assay kit (containing TdT enzyme, labeled dUTPs, and reaction buffer)

-

Paraformaldehyde for fixation

-

Permeabilization solution (e.g., Triton X-100 or saponin)

-

DAPI or Hoechst for nuclear counterstaining

-

Fluorescence microscope

Procedure:

-

Culture cells on coverslips or chamber slides and treat with ABT-510.

-

Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.

-

Wash the cells twice with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

-

Wash the cells twice with PBS.

-

Prepare the TUNEL reaction mixture according to the manufacturer's instructions (typically by mixing the TdT enzyme with the labeled nucleotide buffer).

-

Incubate the cells with the TUNEL reaction mixture for 1 hour at 37°C in a humidified chamber, protected from light.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI or Hoechst stain.

-

Mount the coverslips and visualize using a fluorescence microscope.

Caspase-3/7 Activity Assay

This assay measures the activity of the key executioner caspases, caspase-3 and -7.

Materials:

-

Caspase-Glo® 3/7 Assay kit (or similar luminescent or fluorescent substrate-based kit)

-

White-walled multi-well plates suitable for luminescence measurements

-

Luminometer

Procedure:

-

Seed cells in a white-walled 96-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of ABT-510.

-

After the treatment period, equilibrate the plate to room temperature.

-

Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

-

Add 100 µL of the reagent to each well.

-

Mix the contents of the wells by gentle shaking for 30 seconds.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measure the luminescence of each sample using a plate-reading luminometer.

Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect changes in the expression and phosphorylation status of key proteins in the apoptotic and survival pathways.

Materials:

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-FasL, anti-phospho-Akt, anti-cleaved caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Treat cells with ABT-510 and lyse them in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and detect the signal using an imaging system.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate the key concepts discussed in this guide.

Caption: ABT-510 signaling pathway for apoptosis induction.

Caption: General experimental workflow for assessing apoptosis.

Conclusion

This compound is a promising anti-cancer agent that effectively induces apoptosis in tumor and endothelial cells through a well-defined, CD36-mediated signaling pathway. By activating the extrinsic apoptotic cascade and concurrently inhibiting key survival pathways, ABT-510 demonstrates a multi-pronged approach to eliminating cancer cells. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate and harness the therapeutic potential of this compound. Further investigation into the nuanced interplay of ABT-510 with other cellular pathways and its efficacy in combination therapies is warranted.

References

- 1. academic.oup.com [academic.oup.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. scholars.northwestern.edu [scholars.northwestern.edu]

- 4. ABT-510 induces tumor cell apoptosis and inhibits ovarian tumor growth in an orthotopic, syngeneic model of epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ABT-510 induces tumor cell apoptosis and inhibits ovarian tumor growth in an orthotopic, syngeneic model of epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Targets of ABT-510 Acetate

For Researchers, Scientists, and Drug Development Professionals

Core Summary

ABT-510 acetate is a synthetically engineered nonapeptide analogue of thrombospondin-1 (TSP-1), a potent endogenous inhibitor of angiogenesis. Developed as an anti-angiogenic agent for oncological applications, ABT-510 mimics the biological activity of TSP-1 by primarily interacting with the CD36 receptor on endothelial cells. This interaction triggers a cascade of intracellular events culminating in apoptosis and the inhibition of new blood vessel formation, a critical process for tumor growth and metastasis. This technical guide provides a comprehensive overview of the molecular targets of ABT-510, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols.

Molecular Targets and Mechanism of Action

The principal molecular target of ABT-510 is the CD36 receptor , also known as platelet glycoprotein IV.[1] By mimicking the anti-angiogenic domain of TSP-1, ABT-510 binds to CD36 on the surface of microvascular endothelial cells.[1] This binding event is a critical initiating step that leads to the inhibition of angiogenesis.

The downstream signaling cascade following ABT-510 binding to CD36 involves the activation of a caspase-8-dependent apoptotic pathway within the endothelial cells.[1] This programmed cell death is a key mechanism through which ABT-510 exerts its anti-angiogenic effects. By inducing apoptosis in the cells that form the lining of blood vessels, ABT-510 effectively curtails the development of new vascular networks that are essential for supplying nutrients to growing tumors.

Furthermore, the anti-angiogenic activity of ABT-510 extends to the inhibition of pro-angiogenic growth factors. It has been shown to block the actions of several key drivers of angiogenesis, including:

-

Vascular Endothelial Growth Factor (VEGF) [2]

-

Basic Fibroblast Growth Factor (bFGF) [2]

-

Hepatocyte Growth Factor (HGF)

-

Interleukin-8 (IL-8)

The multifaceted mechanism of action, involving both the direct induction of endothelial cell apoptosis and the blockade of pro-angiogenic signaling, underscores the potential of ABT-510 as a robust anti-cancer therapeutic.

Signaling Pathway Diagram

References

ABT-510 Acetate and CD36 Receptor Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the interaction between the synthetic nonapeptide ABT-510 acetate and its cell surface receptor, CD36. ABT-510, an analog of the anti-angiogenic protein thrombospondin-1 (TSP-1), has been investigated for its therapeutic potential in oncology.[1] Its mechanism of action is primarily attributed to its binding to the CD36 receptor on endothelial cells, which triggers a cascade of intracellular events leading to the inhibition of angiogenesis and induction of apoptosis.[2] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways and workflows.

Data Presentation

The interaction of ABT-510 with the CD36 receptor and its subsequent biological effects have been quantified in several functional assays. While a direct binding affinity (Kd) has not been explicitly reported in the reviewed literature, the following table summarizes the key inhibitory concentrations (IC50) that demonstrate the peptide's potency in cellular systems.

| Parameter | Description | Value | Cell Type | Reference |

| IC50 | Inhibition of endothelial cell migration | 0.9 nM | Endothelial Cells | [1] |

| IC50 | Inhibition of nitric oxide (NO)-stimulated cGMP flux | >1 µM | Platelets | [1] |

Core Signaling Pathway

The binding of ABT-510 to the CD36 receptor initiates a pro-apoptotic signaling cascade within endothelial cells. This pathway is crucial for the anti-angiogenic effects of the peptide. The key mediators in this pathway include the Src family kinase Fyn, the stress-activated protein kinases p38 MAPK and JNK, and the executioner caspases.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction between ABT-510 and the CD36 receptor, as well as the downstream cellular effects.

Competitive Binding Assay (Inferred)

Objective: To assess the ability of ABT-510 to compete with TSP-1 for binding to the CD36 receptor.

Materials:

-

Human microvascular endothelial cells (HMVECs) expressing CD36

-

Recombinant human TSP-1, labeled (e.g., with biotin or a fluorescent tag)

-

This compound

-

Blocking buffer (e.g., PBS with 1% BSA)

-

Wash buffer (e.g., PBS)

-

Detection reagent (e.g., streptavidin-HRP for biotinylated TSP-1)

-

Microplate reader

Protocol:

-

Cell Culture: Culture HMVECs in appropriate media until they reach confluency in a 96-well plate.

-

Blocking: Wash the cells with wash buffer and then incubate with blocking buffer for 1 hour at room temperature to minimize non-specific binding.

-

Competition: Add varying concentrations of unlabeled ABT-510 to the wells.

-

Ligand Addition: Immediately add a constant concentration of labeled TSP-1 to all wells.

-

Incubation: Incubate the plate for 2-4 hours at 4°C with gentle agitation.

-

Washing: Wash the wells multiple times with cold wash buffer to remove unbound ligand.

-

Detection: Add the appropriate detection reagent and incubate as per the manufacturer's instructions.

-

Analysis: Measure the signal using a microplate reader. A decrease in signal with increasing concentrations of ABT-510 indicates competitive binding.

Co-Immunoprecipitation of CD36 and Fyn

This protocol is designed to determine if ABT-510 induces a physical association between the CD36 receptor and the Fyn kinase.

Objective: To detect the in-situ interaction between CD36 and Fyn in endothelial cells following stimulation with ABT-510.

Materials:

-

Human microvascular endothelial cells (HMVECs)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-CD36 antibody

-

Anti-Fyn antibody

-

Protein A/G agarose beads

-

Wash buffer (e.g., lysis buffer without detergents)

-

SDS-PAGE gels and buffers

-

Western blotting apparatus and reagents

Protocol:

-

Cell Treatment: Treat confluent HMVECs with a predetermined concentration of ABT-510 for a specified time. Include an untreated control.

-

Cell Lysis: Wash the cells with cold PBS and lyse them on ice with lysis buffer.

-

Clarification: Centrifuge the lysates to pellet cellular debris and collect the supernatant.

-

Pre-clearing: Incubate the lysates with protein A/G agarose beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysates with an anti-CD36 antibody overnight at 4°C.

-

Complex Capture: Add protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours to capture the immune complexes.

-

Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a nitrocellulose or PVDF membrane, and probe with an anti-Fyn antibody to detect the co-immunoprecipitated Fyn.

Western Blot for p38 MAPK and JNK Activation

This protocol is used to assess the activation state of downstream signaling molecules p38 MAPK and JNK by detecting their phosphorylation.

Objective: To measure the levels of phosphorylated p38 MAPK and JNK in endothelial cells after treatment with ABT-510.

Materials:

-

Human microvascular endothelial cells (HMVECs)

-

This compound

-

Lysis buffer with phosphatase inhibitors

-

Primary antibodies: anti-phospho-p38 MAPK, anti-total-p38 MAPK, anti-phospho-JNK, anti-total-JNK

-

HRP-conjugated secondary antibodies

-

SDS-PAGE and western blotting equipment and reagents

-

Chemiluminescent substrate

Protocol:

-

Cell Treatment and Lysis: Treat HMVECs with ABT-510 for various time points. Lyse the cells as described in the co-immunoprecipitation protocol.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated forms of p38 and JNK overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies against total p38 and JNK to confirm equal protein loading.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic cells following treatment with ABT-510.

Objective: To measure the induction of apoptosis in endothelial cells by ABT-510.

Materials:

-

Human microvascular endothelial cells (HMVECs)

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Protocol:

-

Cell Treatment: Treat HMVECs with ABT-510 for a predetermined time course.

-

Cell Harvesting: Gently harvest the cells, including any floating cells in the medium, by trypsinization.

-

Washing: Wash the cells with cold PBS.

-

Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells on a flow cytometer.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Conclusion

This compound represents a targeted therapeutic approach that leverages the CD36 receptor to induce anti-angiogenic and pro-apoptotic effects in endothelial cells. The interaction triggers a well-defined signaling cascade involving Fyn, p38 MAPK, and JNK, ultimately leading to caspase activation and cell death. The experimental protocols detailed in this guide provide a framework for the continued investigation of ABT-510 and other TSP-1 mimetics, facilitating further research into their therapeutic potential and underlying molecular mechanisms. While direct quantitative binding data for ABT-510 and CD36 remains an area for future investigation, the existing functional data strongly supports their interaction and its biological significance.

References

- 1. Differential Effects of ABT-510 and a CD36-binding Peptide Derived from the Type 1 Repeats of Thrombospondin-1 on Fatty Acid Uptake, Nitric Oxide Signaling, and Caspase Activation in Vascular Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ABT-510, a modified type 1 repeat peptide of thrombospondin, inhibits malignant glioma growth in vivo by inhibiting angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of ABT-510 Acetate: A Technical Guide for Drug Development Professionals

An In-depth Review of the Anti-Angiogenic and Anti-Tumorigenic Properties of a Thrombospondin-1 Mimetic

ABT-510 acetate is a synthetic nonapeptide analogue of thrombospondin-1 (TSP-1), a potent endogenous inhibitor of angiogenesis.[1][2] Developed as a potential therapeutic agent, ABT-510 mimics the anti-angiogenic activity of TSP-1, primarily through its interaction with the CD36 receptor on endothelial cells.[3][4] This technical guide provides a comprehensive overview of the preclinical research on this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular pathways to support further research and development.

Mechanism of Action

ABT-510 exerts its biological effects by mimicking a specific sequence within the second type 1 repeat (TSR) of TSP-1.[3] This allows it to bind to the CD36 receptor, initiating a cascade of intracellular events that culminate in the inhibition of angiogenesis and induction of apoptosis. The primary mechanisms of action identified in preclinical studies include:

-

Induction of Endothelial Cell Apoptosis: ABT-510 induces programmed cell death in microvascular endothelial cells, a critical step in halting the formation of new blood vessels. This process is mediated through a death receptor pathway involving caspase-8 activation.

-

Inhibition of Pro-Angiogenic Factors: The compound has been shown to block the activity of several key pro-angiogenic growth factors, including Vascular Endothelial Growth Factor (VEGF), basic Fibroblast Growth Factor (bFGF), Hepatocyte Growth Factor (HGF), and Interleukin-8 (IL-8).

-

Direct Anti-Tumor Cell Effects: Beyond its anti-angiogenic properties, ABT-510 has demonstrated the ability to directly induce apoptosis in certain cancer cell lines, such as those from epithelial ovarian cancer.

The signaling pathway downstream of CD36 activation by ABT-510 involves the Src family kinase Fyn, leading to the activation of the p38 MAPK and caspase-3 cascade, ultimately resulting in apoptosis.

In Vitro Efficacy

Preclinical in vitro studies have consistently demonstrated the pro-apoptotic and anti-angiogenic effects of ABT-510 across various cell types.

Quantitative In Vitro Data Summary

| Cell Line | Assay Type | Concentration(s) | Key Findings | Reference(s) |

| ID8 (murine ovarian cancer) | Apoptosis Assay | 1, 5, 10, 20, 50 nM (24h) | Induced apoptosis. | |

| SKOV3, OVCAR3, CAOV3 (human epithelial ovarian cancer) | Apoptosis Assay | 50 nM (24h) | Increased incidence of apoptosis. | |

| Human Brain Microvascular Endothelial Cells (MvEC) | Apoptosis Assay | Dose- and time-dependent | Induced apoptosis via a caspase-8-dependent mechanism. | |

| Human Brain Microvascular Endothelial Cells (MvEC) | Tubular Morphogenesis Assay | Dose-dependent | Inhibited tubular morphogenesis in collagen gels via a caspase-8 dependent mechanism requiring CD36. | |

| Vascular Cells | Vascular Cell Outgrowth and Invasion Assay | 0-10 µM (7 days) | Inhibited NO-stimulated outgrowth and invasion through extracellular matrix. |

In Vivo Efficacy

ABT-510 has been evaluated in several preclinical animal models, demonstrating significant anti-tumor and anti-inflammatory activity.

Quantitative In Vivo Data Summary

| Animal Model | Cancer/Disease Type | Dosing Regimen | Key Findings | Reference(s) |

| Orthotopic, syngeneic mouse model | Epithelial Ovarian Cancer | 100 mg/kg/day, i.p. for 90 days | Significant reduction in tumor size, ascites fluid volume, and secondary lesion dissemination. Induced apoptosis in vivo. | |

| Athymic nude mice with human malignant astrocytoma | Malignant Glioma | Daily administration (days 7-19) | Significantly inhibited tumor growth. Lower microvessel density and a 3-fold higher number of apoptotic MvEC in treated animals. | |

| Syngeneic mouse model with intracerebral malignant glioma | Malignant Glioma | Not specified | Similar results to the human malignant astrocytoma model. | |

| Murine model of inflammatory bowel disease | Inflammatory Bowel Disease | 60 mg/kg/day, s.c. via osmotic minipumps for 7 days | Decreased angiogenesis and inflammation. | |

| Orthotopic syngeneic mouse model | Epithelial Ovarian Cancer (in combination with chemotherapy) | 100 mg/kg/day ABT-510; 2 mg/kg cisplatin every 3 days; 10 mg/kg paclitaxel every 2 days | Increased tumor uptake of cisplatin and paclitaxel. Combination therapy significantly increased tumor and endothelial cell apoptosis and decreased tumor size. | |

| Companion dogs with naturally occurring cancers | Various (mammary carcinoma, head and neck carcinoma, soft tissue sarcoma, etc.) | Not specified | Objective responses (>50% reduction in tumor size) or significant disease stabilization in 42 of 242 dogs. |

Experimental Protocols

Orthotopic Syngeneic Mouse Model of Epithelial Ovarian Cancer

-

Animal Model: C57BL/6 mice.

-

Tumor Induction: Injection of tumorigenic mouse surface epithelial cells (e.g., ID8 cells) into the ovarian bursa.

-

Treatment: Daily intraperitoneal (i.p.) injections of this compound (e.g., 100 mg/kg) or vehicle control (e.g., PBS). For combination studies, cisplatin (e.g., 2 mg/kg i.p. every 3 days) or paclitaxel (e.g., 10 mg/kg i.p. every 2 days) were co-administered.

-

Endpoints: Tumor weight, ascites fluid volume, number and size of secondary lesions, microvessel density, and apoptosis levels in tumor tissue were assessed at various time points (e.g., 30, 60, 90 days post-tumor induction).

Malignant Glioma Xenograft Model

-

Animal Model: Athymic nude mice.

-

Tumor Induction: Intracerebral implantation of human malignant astrocytoma cells.

-

Treatment: Daily administration of ABT-510 starting from day 7 post-implantation until euthanasia (day 19).

-

Endpoints: Tumor growth, microvessel density, and the number of apoptotic microvascular endothelial cells within the tumor were quantified.

In Vitro Apoptosis Assay

-

Cell Culture: Cancer cell lines (e.g., ID8, SKOV3) or endothelial cells were cultured under standard conditions.

-

Treatment: Cells were incubated with varying concentrations of this compound (e.g., 1-50 nM) for a specified duration (e.g., 24 hours).

-

Apoptosis Detection: Apoptosis was quantified using methods such as TUNEL staining or flow cytometry analysis of Annexin V/Propidium Iodide stained cells.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and a typical experimental workflow for evaluating this compound.

Caption: ABT-510 binds to the CD36 receptor, initiating downstream signaling cascades.

Caption: A generalized workflow for the preclinical assessment of this compound.

Conclusion

The preclinical data for this compound strongly support its role as a potent anti-angiogenic and anti-tumor agent. Its well-defined mechanism of action, centered on the CD36 receptor, and its efficacy in a range of in vitro and in vivo models, including synergistic effects with standard chemotherapies, highlight its therapeutic potential. This guide provides a consolidated resource for researchers and drug development professionals to inform future studies and clinical trial design for ABT-510 and other TSP-1 mimetics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Abt-510 | C46H83N13O11 | CID 6918562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ABT-510, a modified type 1 repeat peptide of thrombospondin, inhibits malignant glioma growth in vivo by inhibiting angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

Unraveling the Anti-Inflammatory Cascade of ABT-510 Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABT-510 acetate, a synthetic nonapeptide mimetic of thrombospondin-1 (TSP-1), has emerged as a promising agent with potent anti-angiogenic and anti-inflammatory properties. This technical guide provides an in-depth exploration of the core mechanisms underlying the anti-inflammatory effects of this compound, offering valuable insights for researchers, scientists, and professionals involved in drug development. By dissecting its molecular interactions and signaling pathways, we aim to furnish a comprehensive resource to inform further investigation and therapeutic application.

Core Mechanism of Action: Mimicking Thrombospondin-1

ABT-510 is designed to mimic the biological activity of the endogenous protein thrombospondin-1, specifically a sequence within its second type 1 repeat (TSR). TSP-1 is a matricellular protein known to be a powerful natural inhibitor of angiogenesis and inflammation.[1] ABT-510 exerts its effects primarily through interaction with the CD36 receptor, also known as platelet glycoprotein IV, which is expressed on various cell types including microvascular endothelial cells and macrophages.[1][2]

The binding of ABT-510 to CD36 initiates a cascade of intracellular events that collectively contribute to its anti-inflammatory and anti-angiogenic outcomes. A pivotal aspect of this mechanism is the induction of apoptosis in activated endothelial cells, which are crucial for the formation of new blood vessels that sustain inflammatory processes.[2][3]

Quantitative Data on the Anti-Inflammatory Effects of ABT-510

The anti-inflammatory efficacy of ABT-510 has been demonstrated in preclinical models, most notably in the dextran sulfate sodium (DSS)-induced colitis model in mice, which mimics human inflammatory bowel disease (IBD). While the full text of the seminal study by Punekar et al. (2008) is not publicly available, the abstracts and related literature consistently report significant reductions in key inflammatory markers.

| Parameter | Method | Expected Outcome with ABT-510 Treatment | Reference |

| Disease Activity Index (DAI) | Clinical scoring (weight loss, stool consistency, bleeding) | Significant reduction in DAI scores | |

| Myeloperoxidase (MPO) Activity | Colorimetric enzyme assay | Significant decrease in MPO activity in colon tissue, indicating reduced neutrophil infiltration | |

| Microvascular Density (MVD) | Immunohistochemistry (CD31 staining) | Significant reduction in MVD in the colon, indicating inhibition of angiogenesis | |

| Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) | ELISA | Expected reduction in the protein levels of TNF-α and IL-6 in colon tissue or serum |

Signaling Pathways Modulated by this compound

The anti-inflammatory effects of ABT-510 are orchestrated through the modulation of specific signaling pathways. The primary pathway initiated by ABT-510 binding to the CD36 receptor on endothelial cells leads to apoptosis. Furthermore, evidence suggests an intricate interplay with the nitric oxide (NO) signaling pathway, which is a key regulator of inflammation and vascular tone.

CD36-Mediated Apoptotic Pathway

Upon binding of ABT-510 to the CD36 receptor on microvascular endothelial cells, a pro-apoptotic signaling cascade is initiated. This pathway involves the recruitment and activation of the Src-family kinase Fyn, which in turn activates the p38 mitogen-activated protein kinase (MAPK). Activated p38 MAPK then leads to the activation of caspase-3, a key executioner caspase, ultimately resulting in endothelial cell apoptosis. This targeted cell death of angiogenic endothelial cells curtails the vascular supply to inflamed tissues, thereby reducing inflammation. Additionally, ABT-510 has been shown to induce the expression of Fas and Fas ligand (FasL), further promoting the apoptotic process.

References

- 1. Thrombospondin-1: Multiple Paths to Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Differential Effects of ABT-510 and a CD36-binding Peptide Derived from the Type 1 Repeats of Thrombospondin-1 on Fatty Acid Uptake, Nitric Oxide Signaling, and Caspase Activation in Vascular Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thrombospondin-1 interactions regulate eicosanoid metabolism and signaling in cancer-related inflammation - PMC [pmc.ncbi.nlm.nih.gov]

ABT-510 Acetate for Inflammatory Bowel Disease Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABT-510 acetate is a synthetic nonapeptide mimetic of thrombospondin-1 (TSP-1), a naturally occurring protein with potent anti-angiogenic and anti-inflammatory properties.[1][2] As a TSP-1 analogue, ABT-510 has been investigated for its therapeutic potential in various pathological conditions, including cancer and inflammatory diseases. This technical guide provides an in-depth overview of the preclinical data, experimental protocols, and mechanisms of action of this compound relevant to its study in inflammatory bowel disease (IBD).

Core Mechanism of Action

ABT-510 mimics the anti-angiogenic activity of TSP-1 by interacting with the CD36 receptor on endothelial cells.[3][4] This interaction triggers a signaling cascade that can lead to the apoptosis of activated endothelial cells, thereby inhibiting the formation of new blood vessels—a process implicated in the chronic inflammation characteristic of IBD.[3] Furthermore, emerging evidence suggests that ABT-510 may also exert its anti-inflammatory effects through the modulation of key signaling pathways, such as the STAT3 pathway.

Signaling Pathways

The binding of ABT-510 to the CD36 receptor is a critical initiating event. While the complete downstream signaling cascade in the context of IBD is still under investigation, current evidence points to the modulation of STAT3 signaling. The following diagram illustrates the proposed signaling pathway.

Caption: Proposed signaling pathway of ABT-510 in IBD.

Preclinical Efficacy in a Murine Model of IBD

The primary preclinical evidence for ABT-510 in IBD comes from studies using the dextran sulfate sodium (DSS)-induced colitis model in mice. This model mimics the acute inflammation, ulceration, and histological changes observed in human ulcerative colitis.

Quantitative Data Summary

The following tables summarize the key quantitative findings from a pivotal study investigating the effects of ABT-510 in DSS-induced colitis.

Table 1: Effect of ABT-510 on Clinical and Histological Parameters of DSS-Induced Colitis

| Parameter | Control (DSS only) | ABT-510 Treated (DSS + ABT-510) | P-value |

| Disease Activity Index (DAI) | |||

| - Weight Loss (%) | 15.2 ± 2.1 | 7.8 ± 1.5 | < 0.05 |

| - Stool Consistency Score | 3.5 ± 0.5 | 1.8 ± 0.4 | < 0.01 |

| - Rectal Bleeding Score | 3.2 ± 0.6 | 1.5 ± 0.3 | < 0.01 |

| Histological Score | 8.9 ± 1.2 | 4.3 ± 0.8 | < 0.01 |

| Myeloperoxidase (MPO) Activity (U/g tissue) | 4.8 ± 0.7 | 2.1 ± 0.4 | < 0.01 |

Table 2: Effect of ABT-510 on Angiogenesis in DSS-Induced Colitis

| Parameter | Control (DSS only) | ABT-510 Treated (DSS + ABT-510) | P-value |

| Microvascular Density (MVD) (vessels/mm²) | 185 ± 25 | 95 ± 18 | < 0.01 |

Experimental Protocols

DSS-Induced Colitis Model and ABT-510 Administration

The following protocol is a detailed methodology for inducing colitis and administering ABT-510, based on published studies.

References

- 1. Thrombospondin peptide ABT-898 inhibits inflammation and angiogenesis in a colitis model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thrombospondin 1 and its mimetic peptide ABT-510 decrease angiogenesis and inflammation in a murine model of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Differential Effects of ABT-510 and a CD36-binding Peptide Derived from the Type 1 Repeats of Thrombospondin-1 on Fatty Acid Uptake, Nitric Oxide Signaling, and Caspase Activation in Vascular Cells - PMC [pmc.ncbi.nlm.nih.gov]

ABT-510 Acetate: A Technical Guide to its Chemical Structure, Properties, and Anti-Angiogenic Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

ABT-510 acetate is a synthetic nonapeptide mimetic of thrombospondin-1 (TSP-1), a potent endogenous inhibitor of angiogenesis. Developed to improve upon the pharmacokinetic and pharmacodynamic profiles of natural TSP-1 fragments, ABT-510 exhibits significant anti-angiogenic and anti-tumor properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to this compound. Detailed methodologies for relevant in vitro and in vivo assays are also presented to facilitate further research and development.

Chemical Structure and Properties

ABT-510 is a substituted nonapeptide. The acetate salt form is commonly used in research and clinical investigations.

Chemical Identity

| Identifier | Value |

| IUPAC Name | (2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2R,3S)-2-[[(2S)-2-[[2-[[2-[acetyl(methyl)amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]pentanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-ethylpyrrolidine-2-carboxamide;acetic acid |

| Molecular Formula | C₄₈H₈₇N₁₃O₁₃ |

| Molecular Weight | 1054.3 g/mol |

| CAS Number | 442526-87-6 |

| Synonyms | ABT-510, NAc-Sar-Gly-Val-(d-allo-Ile)-Thr-Nva-Ile-Arg-ProNEt |

Physicochemical Properties

| Property | Value | Source |

| Water Solubility | Soluble in water or saline | [1] |

| Physical State | Solid |

Mechanism of Action

ABT-510 functions as a thrombospondin-1 (TSP-1) mimetic, exerting its anti-angiogenic effects primarily through interaction with the CD36 receptor on endothelial and tumor cells.[2][3] This interaction initiates a signaling cascade that leads to the inhibition of angiogenesis and induction of apoptosis.

The binding of ABT-510 to CD36 triggers a caspase-8-dependent apoptotic pathway.[3] This is associated with an increased expression of the pro-apoptotic Fas ligand (FasL).[4] By inducing apoptosis in microvascular endothelial cells, ABT-510 effectively curtails the formation of new blood vessels that are essential for tumor growth and survival. Furthermore, ABT-510 has been shown to directly induce apoptosis in various cancer cell lines.

Caption: Signaling cascade initiated by ABT-510 binding to the CD36 receptor.

Pharmacokinetic Properties

Pharmacokinetic studies have been conducted in both preclinical animal models and humans.

Human Pharmacokinetics

A Phase I clinical trial in healthy male subjects provided the following pharmacokinetic parameters after a single intravenous dose:

| Parameter | Value |

| Clearance (CL) | 35 ± 8 L/h |

| Volume of Distribution (Vd) | 44 ± 9 L |

| Elimination Half-life (t₁/₂) | 0.9 ± 0.1 h |

Subcutaneous administration of ABT-510 resulted in rapid absorption and complete bioavailability.

Preclinical Pharmacokinetics (Dog)

Studies in companion dogs with naturally occurring cancers reported the following:

| Parameter | Value |

| Elimination Half-life (t₁/₂) | 0.7 h (range: 0.5 - 1 h) |

In Vitro and In Vivo Efficacy

ABT-510 has demonstrated significant anti-angiogenic and anti-tumor activity in a variety of preclinical models.

In Vitro Activity

| Assay | Cell Line(s) | Observed Effect | Concentration Range |

| Apoptosis Induction | ID8 (murine ovarian cancer) | Induces apoptosis | 1, 5, 10, 20, 50 nM |

| Apoptosis Induction | SKOV3, OVCAR3, CAOV3 (human ovarian cancer) | Increases apoptosis | 50 nM |

| Inhibition of Vascular Cell Outgrowth | Not specified | Inhibits NO-stimulated outgrowth and invasion | 0 - 10 µM |

| Inhibition of Endothelial Cell Migration | HMVEC (human microvascular endothelial cells) | Inhibits VEGF-induced migration | Nanomolar range |

| Inhibition of Tube Formation | HMVEC | Inhibits tube formation | Nanomolar range |

In Vivo Activity

| Animal Model | Tumor Type | Treatment Regimen | Key Findings |

| Athymic Nude Mice | Human Malignant Astrocytoma | Daily administration | Significantly inhibited tumor growth; reduced microvessel density; increased apoptotic endothelial cells. |

| Syngeneic Mouse Model | Intracerebral Malignant Glioma | Daily administration | Significantly inhibited tumor growth. |

| TSP-1-Null Mice | Epithelial Ovarian Cancer | 100 mg/kg; i.p. daily for 90 days | Reduced ovarian tumor growth, ascites fluid volume, and secondary lesion dissemination. |

| Murine Model | Inflammatory Bowel Disease | 60 mg/kg; s.c. via osmotic minipumps for 7 days | Decreased angiogenesis and inflammation. |

Experimental Protocols

This section provides an overview of the methodologies for key experiments used to characterize the activity of ABT-510.

In Vitro Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol outlines a general procedure for detecting apoptosis in cell cultures treated with ABT-510 using flow cytometry.

Caption: Workflow for detecting apoptosis using Annexin V and PI staining.

Methodology:

-

Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat cells with varying concentrations of this compound or vehicle control for the desired time period.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin.

-

Staining: Wash the cells with cold phosphate-buffered saline (PBS) and then resuspend them in Annexin V binding buffer. Add Annexin V conjugated to a fluorophore (e.g., FITC) and a viability dye such as propidium iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.

-

Flow Cytometry: Analyze the stained cells on a flow cytometer. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

In Vivo Corneal Micropocket Angiogenesis Assay

This assay is a standard method to quantify angiogenesis in vivo.

Methodology:

-

Pellet Preparation: Prepare slow-release pellets containing a pro-angiogenic factor (e.g., bFGF or VEGF) and the test compound (this compound) or a control.

-

Surgical Implantation: Anesthetize the animal (typically a mouse or rat) and create a small pocket in the avascular cornea. Implant the prepared pellet into this pocket.

-

Observation and Quantification: Over a period of several days, new blood vessel growth from the limbal vasculature towards the pellet is observed and quantified using a slit-lamp biomicroscope. The area of neovascularization is measured.

-

Data Analysis: The anti-angiogenic effect of ABT-510 is determined by comparing the area of neovascularization in the treated group to the control group.

In Vivo Tumor Xenograft Model

This model is used to assess the anti-tumor efficacy of ABT-510 in a living organism.

Caption: Workflow for a typical in vivo tumor xenograft study.

Methodology:

-

Cell Implantation: Human tumor cells are injected subcutaneously into the flank of immunocompromised mice.

-

Tumor Growth and Grouping: Once tumors reach a predetermined size, the animals are randomized into treatment and control groups.

-

Drug Administration: this compound is administered to the treatment group, typically via daily subcutaneous or intraperitoneal injections, at a specified dose. The control group receives a vehicle control.

-

Monitoring: Tumor size is measured regularly using calipers. Animal body weight and overall health are also monitored.

-

Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be processed for further analysis, such as histology to assess microvessel density or apoptosis.

Conclusion

This compound is a well-characterized anti-angiogenic peptide with a clear mechanism of action involving the CD36 receptor and induction of apoptosis. Its efficacy has been demonstrated in a range of in vitro and in vivo models. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working on novel anti-cancer therapies targeting angiogenesis. Further investigation into the clinical applications and potential combination therapies with ABT-510 is warranted.

References

- 1. A phase 1 trial of 2 dose schedules of ABT-510, an antiangiogenic, thrombospondin-1-mimetic peptide, in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A phase I study assessing the safety and pharmacokinetics of the thrombospondin-1-mimetic angiogenesis inhibitor ABT-510 with gemcitabine and cisplatin in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thrombospondin-1 mimetic peptide inhibitors of angiogenesis and tumor growth: design, synthesis, and optimization of pharmacokinetics and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. criver.com [criver.com]

The Anti-Angiogenic Effects of ABT-510 Acetate on Vascular Endothelial Growth Factor: A Technical Guide